Benzoin phenylhydrazone
Description
Benzoin phenylhydrazone is a hydrazone derivative synthesized via the condensation of benzoin (a hydroxy ketone derived from benzoin resin) and phenylhydrazine. The compound likely retains the hydroxyl group from benzoin, which may influence its tautomeric equilibria and hydrogen-bonding capabilities .
Properties
CAS No. |
574-07-2 |
|---|---|
Molecular Formula |
C20H18N2O |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
(2E)-1,2-diphenyl-2-(phenylhydrazinylidene)ethanol |
InChI |
InChI=1S/C20H18N2O/c23-20(17-12-6-2-7-13-17)19(16-10-4-1-5-11-16)22-21-18-14-8-3-9-15-18/h1-15,20-21,23H/b22-19+ |
InChI Key |
GHLACOQSAZQXFG-ZBJSNUHESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(/C(=N/NC2=CC=CC=C2)/C3=CC=CC=C3)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=NNC2=CC=CC=C2)C3=CC=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzoin phenylhydrazone can be synthesized through the reaction of benzoin with phenylhydrazine. The reaction typically involves the addition of phenylhydrazine to the carbonyl group of benzoin, followed by the elimination of water. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the same synthetic route as described above. The reaction conditions may be optimized for large-scale production by adjusting parameters such as temperature, solvent, and reaction time.
Chemical Reactions Analysis
Types of Reactions: Benzoin phenylhydrazone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into different hydrazine derivatives.
Substitution: The phenyl group in this compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Products may include benzoin derivatives with additional oxygen-containing functional groups.
Reduction: Products include reduced hydrazine derivatives.
Substitution: Products vary depending on the electrophile used, resulting in substituted this compound derivatives.
Scientific Research Applications
Benzoin phenylhydrazone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Mechanism of Action
The mechanism of action of benzoin phenylhydrazone involves its interaction with specific molecular targets. The compound forms a hydrazone linkage with carbonyl groups, which can affect the function of enzymes and other proteins. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Phenylhydrazone Derivatives
Structural and Thermodynamic Properties
The table below compares key structural and thermodynamic parameters of Benzoin phenylhydrazone with analogous compounds:
Key Observations :
- Derivatives with electron-withdrawing groups (e.g., nitro in Benzaldehyde 4-nitrophenylhydrazone) exhibit higher reactivity but lower stability .
Antioxidant Activity
Inference : While direct data on this compound is lacking, its hydroxyl group may enhance radical scavenging, similar to compound 3a .
Antimicrobial and Antifungal Activity
Note: Electron-rich substituents (e.g., methoxy in p-Anisaldehyde phenylhydrazone) correlate with improved antimicrobial efficacy .
Stability and Reactivity
- This compound : Predicted to exhibit moderate stability due to hydrogen bonding from the hydroxyl group, reducing sensitivity to hydrolysis .
- Benzaldehyde phenylhydrazone : Stable under neutral conditions but decomposes in acidic/basic environments .
- 4-Nitrophenylhydrazones : Highly reactive but prone to photodegradation, limiting shelf life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
